molecular formula C13H9Cl2N5O2 B5807656 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole

5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole

Cat. No. B5807656
M. Wt: 338.15 g/mol
InChI Key: PUHDHGKNQQAKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole, also known as DCNP, is a chemical compound that has been widely used in scientific research. It belongs to the family of bipyrazole derivatives, which have been found to exhibit various biological activities. In

Mechanism of Action

5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole inhibits PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can trigger apoptosis in cancer cells. 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has also been found to inhibit other protein phosphatases, including PP1 and PP5, although it is less potent than its inhibition of PP2A.
Biochemical and Physiological Effects
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.

Advantages and Limitations for Lab Experiments

One advantage of using 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole in lab experiments is its potency as an inhibitor of PP2A. This allows for the study of the role of PP2A in various cellular processes. However, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole is also a non-specific inhibitor of other protein phosphatases, which can complicate the interpretation of results. In addition, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to be toxic to some normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole. One direction is the development of more specific inhibitors of PP2A that do not inhibit other protein phosphatases. This would allow for a more precise study of the role of PP2A in cellular processes. Another direction is the investigation of the potential use of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole as an anticancer agent in clinical trials. Finally, the study of the anti-inflammatory effects of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole could lead to the development of new therapies for inflammatory diseases.

Synthesis Methods

5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole can be synthesized through a multistep process involving the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitro-1-phenyl-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-nitro-1-phenyl-1,4-dihydropyrazine. Finally, the dihydropyrazine is chlorinated with thionyl chloride to yield 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole.

Scientific Research Applications

5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been widely used in scientific research as a tool to study the function of protein phosphatases. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell division, DNA replication, and apoptosis. 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to induce apoptosis in cancer cells by inhibiting PP2A, making it a potential anticancer agent.

properties

IUPAC Name

5-(dichloromethyl)-4-nitro-1-phenyl-3-pyrazol-1-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O2/c14-12(15)10-11(20(21)22)13(18-8-4-7-16-18)17-19(10)9-5-2-1-3-6-9/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHDHGKNQQAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N3C=CC=N3)[N+](=O)[O-])C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dichloromethyl)-4-nitro-1-phenyl-3-pyrazol-1-ylpyrazole

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